Fosquidone

Description

Contextualization within Pentacyclic Pyrroloquinone Analogues

Fosquidone is characterized as a water-soluble pentacyclic pyrroloquinone analogue of mitoquidone (B1195684). nih.gov Pentacyclic pyrroloquinones represent a group of compounds with a distinct chemical structure that have shown activity against various murine solid tumors and xenografts. nih.govnih.gov Mitoquidone was the initial compound from this series to undergo clinical evaluation as a potential anticancer agent. nih.govresearchgate.net However, the clinical development of mitoquidone faced challenges due to formulation difficulties, specifically solubility problems and the potential for intravascular drug precipitation, leading to the premature suspension of Phase I studies despite some observed antitumour efficacy. nih.govresearchgate.net this compound was developed as a water-soluble analogue, addressing the solubility issues encountered with mitoquidone, by virtue of its phosphate (B84403) side chain. researchgate.net This structural modification aimed to facilitate its administration and further exploration of the therapeutic potential associated with the pentacyclic pyrroloquinone scaffold.

Historical Development and Early Preclinical Research Trajectory of this compound

The development of this compound followed the preclinical and initial clinical evaluation of mitoquidone. Recognizing the promising activity of mitoquidone in experimental solid tumor models but encountering significant formulation hurdles, researchers synthesized this compound as a more water-soluble alternative. nih.govresearchgate.net Preclinical studies with this compound demonstrated similar biological characteristics to its parent compound, mitoquidone. researchgate.net A notable feature observed in preclinical studies was its schedule-dependency in solid tumors, with daily repeated intravenous administration proving more effective than high-dose intermittent administration. researchgate.net Antitumor activity in human tumor xenografts was reported in models of breast, ovary, colon, and head and neck tumors. researchgate.net

Early preclinical research aimed to elucidate the mechanism of action of this compound, although it was noted that the basis of its antitumour efficacy was initially unknown and suggested a different mechanism compared to conventional cytotoxic agents. researchgate.net In vitro studies indicated that this compound did not bind to DNA or inhibit topoisomerases. Investigations into its free radical chemistry showed that this compound underwent enzyme-catalyzed quinone reduction more readily than doxorubicin (B1662922) but produced significantly fewer reactive oxygen species. Its one-electron reduction potential was measured at -207 mV ± 10, which is considerably more positive than that of other quinone-containing anticancer drugs like doxorubicin, mitomycin C, and mitozantrone.

Rationale for Continued Academic Investigation into this compound

Despite not showing significant antitumour activity in certain Phase II clinical trials ncats.ioresearchgate.net, continued academic investigation into this compound and related pentacyclic pyrroloquinone analogues is warranted due to several factors. The novel structure and distinct biological profile of this class of compounds suggest potential mechanisms of action that differ from those of many established chemotherapeutic agents. researchgate.net The initial preclinical activity observed in various solid tumor models highlights the potential therapeutic window that might be exploitable under different conditions or in combination with other agents. researchgate.net

Furthermore, this compound was identified in studies comparing the clinical predictive value of preclinical cancer models, being noted among drugs that seemed to act through pathways that were not the typical DNA-based mechanisms of action of cytotoxic cancer agents. aacrjournals.org This suggests that understanding this compound's specific mechanism could provide insights into novel therapeutic strategies. While early clinical trials did not demonstrate significant objective responses in certain metastatic cancers researchgate.net, the observation of stable disease in a subset of patients indicates some level of biological activity that could be further explored. researchgate.netresearchgate.netresearchgate.net The challenges encountered with the parent compound, mitoquidone, underscored the importance of developing water-soluble analogues like this compound for clinical feasibility. Continued research can build upon the knowledge gained from the development and evaluation of both mitoquidone and this compound to design and synthesize novel analogues with improved efficacy and pharmacological properties.

Preclinical Activity of this compound in Human Tumor Xenografts researchgate.net

| Tumor Type | Observed Activity |

| Breast | Yes |

| Ovary | Yes |

| Colon | Yes |

| Head and Neck | Yes |

Comparison of One-Electron Reduction Potentials

| Compound | One-Electron Reduction Potential (mV) |

| This compound | -207 ± 10 |

| Doxorubicin | More negative |

| Mitomycin C | More negative |

| Mitozantrone | More negative |

This compound in Phase II Clinical Trials (Summary of Response) researchgate.netresearchgate.netresearchgate.net

| Tumor Type | Number of Patients | Objective Partial Response | Stable Disease | Median Duration of Stable Disease |

| Colorectal Cancer | 23 | 0 | Not specified | 11 weeks (overall) |

| Renal Cancer | 21 | 0 | Not specified | 11 weeks (overall) |

| Non-Small Cell Lung | 17 | 0 | Not specified | 11 weeks (overall) |

| Overall | 61 | 0 | 9 | 11 weeks |

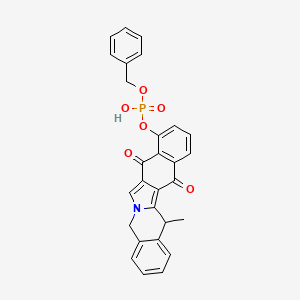

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3-methyl-14,21-dioxo-11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15(20),16,18-octaen-16-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22NO6P/c1-17-20-11-6-5-10-19(20)14-29-15-22-25(26(17)29)27(30)21-12-7-13-23(24(21)28(22)31)35-36(32,33)34-16-18-8-3-2-4-9-18/h2-13,15,17H,14,16H2,1H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTSQCOOUJTIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)(O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114517-04-3 (hydrochloride), 114517-02-1 (Parent) | |

| Record name | Fosquidone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR63178A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00921408 | |

| Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114517-02-1, 114517-04-3 | |

| Record name | Fosquidone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR63178A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSQUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6QP9BP8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Studies of Fosquidone

Synthetic Methodologies for Fosquidone and Related Pyrroloquinones

Synthetic strategies for pyrroloquinones, including the core structure found in this compound, often involve the construction of the fused ring system through a series of reactions.

Multi-step Reaction Pathways

The synthesis of pyrroloquinolines typically requires multiple steps due to their complex polycyclic nature. One approach for synthesizing bioactive pyrroloquinolines involves a two-step method starting from nitroquinolines. clockss.org This method utilizes vicarious nucleophilic substitution followed by catalytic hydrogenation to form the pyrrolo[2,3-f]quinoline, 3H-pyrrolo[3,2-f]quinoline, and 1H-pyrrolo[3,2-h]quinoline systems. clockss.org For example, treating nitroquinolines with 4-chlorophenoxyacetonitrile in the presence of potassium tert-butoxide/THF yields vicarious nucleophilic substitution products, which are then catalytically hydrogenated to produce the desired pyrroloquinolines in good yields. clockss.org

Another multi-step synthesis described for pyrroloquinoline quinone (PQQ), a related compound, involves a nine-step linear synthesis starting from 2-oxidation glutaconate dimethyl ester. google.comgoogle.com A key intermediate in this synthesis is 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester. google.comgoogle.com

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing compounds with defined three-dimensional structures, which can significantly impact their biological activity. While general methods for stereoselective synthesis exist, such as the separation of stereoisomers by chiral chromatography or using chiral auxiliaries, specific stereoselective approaches for this compound synthesis are often detailed in patent literature or specific research articles. google.comgoogleapis.com For related complex molecules, stereoselective transformations, such as stereoselective reduction and hetero-Diels-Alder reactions, are employed to control the configuration of newly formed chiral centers. organic-chemistry.org Highly diastereoselective reactions, such as [4+2] annulation, have been developed for the synthesis of tetrahydroquinoline derivatives, which could potentially be adapted or provide insights for this compound synthesis. frontiersin.org

Preparation of the Tetrahydroquinoline Moiety

The tetrahydroquinoline moiety is a core structural element in this compound. wikipedia.org Tetrahydroquinolines are commonly synthesized by the hydrogenation of quinolines, often using heterogeneous catalysts. wikipedia.orgnih.gov Asymmetric hydrogenation using homogeneous catalysts has also been demonstrated for the stereoselective synthesis of tetrahydroquinolines. wikipedia.org Other methods for preparing tetrahydroquinolines include domino reactions, such as reduction-reductive amination sequences of nitroaryl ketones and aldehydes, and intramolecular N-alkylation reactions via borrowing hydrogen methodology. nih.govnih.gov A straightforward and selective one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols using a manganese catalyst has also been reported. nih.gov

Exploration of this compound Analogues and Derivatives Synthesis

The synthesis of this compound analogues and derivatives involves modifying the core pyrroloquinone structure or introducing different substituents to explore their chemical and biological properties.

Design and Synthesis of Structurally Modified Pyrroloquinones

Designing and synthesizing structurally modified pyrroloquinones involves altering the ring system, substituting different groups onto the core, or modifying the side chains. This often requires adapting existing synthetic methodologies or developing new reaction sequences. For instance, the synthesis of N-alkylated 1H-pyrrolo[2,3-f]quinolines, which are structural analogues, involves alkylation of the nitrogen atom on the pyrroloquinoline core. clockss.org The exploration of diverse iminosugar-based hybrid molecules, some of which incorporate quinone structures, demonstrates the strategies used to synthesize complex analogues with potential bioactivity. researchgate.net

Application of Modern Organic Synthesis Techniques (e.g., One-Pot Synthesis)

Molecular and Biochemical Mechanism of Action Investigations of Fosquidone

Cellular and Subcellular Interaction Analysis of Fosquidone

Studies have examined how this compound interacts with key cellular components, particularly DNA and topoisomerase enzymes.

Assessment of DNA Binding Characteristics

In vitro studies have indicated that this compound does not exhibit significant binding to DNA nih.gov. Research using two different DNA duplexes, a 12-mer oligonucleotide designed to assess minor groove binding and a hexamer preferred by intercalators, found no evidence of substantial interaction with this compound nih.gov. This suggests that, unlike some other anticancer drugs that exert their effects through direct DNA binding, this compound's mechanism of action is unlikely to primarily involve non-covalent interaction with DNA nih.gov.

Evaluation of Topoisomerase Inhibition Activity

Evaluation of this compound's effect on topoisomerase activity has shown that it does not inhibit purified human topoisomerase II in a decatenation assay nih.gov. Its 9-hydroxy metabolite, GR54374X, also did not inhibit this enzyme nih.gov. Topoisomerase enzymes are crucial for unwinding and cleaving DNA during processes like replication, and their inhibition is a common mechanism for some cytotoxic agents eur.nl. The lack of topoisomerase II inhibition by this compound suggests its antineoplastic activity does not stem from this particular mechanism nih.gov.

Redox Chemistry and Free Radical Generation Profiles of this compound

The redox properties of quinone-containing compounds like this compound are often linked to their biological activity, including the potential to generate reactive oxygen species googleapis.comresearchgate.net.

Determination of One-Electron Reduction Potentials

The one-electron reduction potential of this compound (as GR63178A) has been determined to be -207 mV ± 10 nih.gov. This value is significantly more positive compared to other quinone-containing anticancer drugs such as doxorubicin (B1662922), mitomycin C, and mitozantrone nih.gov. The reduction potential of a compound influences its ability to accept electrons and undergo redox cycling libretexts.orgyoutube.com.

Analysis of Enzyme-Catalyzed Quinone Reduction Processes

This compound undergoes enzyme-catalyzed quinone reduction more readily than doxorubicin nih.gov. This process can be mediated by cellular reductases researchgate.net. Quinone reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), catalyze the reduction of quinones to hydroquinones nih.govisciii.esrsc.org. This two-electron reduction is often considered a detoxification pathway, preventing the formation of reactive semiquinone radicals isciii.esrsc.org.

Characterization of Reactive Oxygen Species Production

Despite undergoing enzyme-catalyzed reduction, this compound has been shown to produce significantly fewer reactive oxygen species (ROS) compared to doxorubicin nih.gov. Studies using techniques like pulse radiolysis and ESR spectroscopy, as well as in vitro incubations with NADPH-fortified rat liver microsomes and purified cytochrome P450 reductase, were used to study its free radical chemistry nih.gov. No evidence of drug-induced, radical-mediated DNA damage was detected in vitro using pBR322 plasmid DNA nih.gov. The semiquinone free radical of this compound undergoes disproportionation rapidly under anaerobic conditions, with a rate constant of 1 x 10^9 M^-1 sec^-1, which is an order of magnitude faster than that of doxorubicin nih.gov. This rapid disproportionation of the semiquinone may contribute to the lower detection of a free radical signal by ESR and the reduced production of ROS nih.gov. Reactive oxygen species are highly reactive chemicals that can cause oxidative damage to cellular macromolecules wikipedia.orgijpsr.inforsc.org.

Based on these findings, it is considered unlikely that this compound mediates its antitumour activity primarily through DNA binding, topoisomerase II inhibition, or significant free radical formation, which contrasts with the mechanisms of action of some anthracycline- and anthraquinone-based anticancer drugs nih.gov.

Table 1: Summary of this compound's Cellular and Subcellular Interactions and Redox Properties

| Characteristic | Finding | Relevant Section |

| DNA Binding | No evidence of significant non-covalent binding to DNA. nih.gov | 3.1.1 |

| Topoisomerase II Inhibition | Does not inhibit purified human topoisomerase II. nih.gov | 3.1.2 |

| One-Electron Reduction Potential | -207 mV ± 10 (more positive than doxorubicin, mitomycin C, mitozantrone). nih.gov | 3.2.1 |

| Enzyme-Catalyzed Quinone Reduction | Undergoes reduction more readily than doxorubicin. nih.gov | 3.2.2 |

| Reactive Oxygen Species Production | Produces significantly fewer ROS than doxorubicin. nih.gov | 3.2.3 |

| Radical-Mediated DNA Damage | No evidence detected in vitro. nih.gov | 3.2.3 |

Note: The interactivity of this table is dependent on the viewing environment.

Spectroscopic Studies (e.g., Pulse Radiolysis, Electron Spin Resonance Spectroscopy)

Spectroscopic techniques, including pulse radiolysis and electron spin resonance (ESR) spectroscopy, have been employed to investigate the free radical chemistry of this compound. Studies involving in vitro drug incubations with NADPH-fortified rat liver microsomes and purified cytochrome P450 reductase have also been conducted. nih.gov

Research indicates that this compound undergoes enzyme-catalysed quinone reduction more readily than doxorubicin. nih.gov However, it produces significantly fewer reactive oxygen species compared to doxorubicin. nih.gov The one-electron reduction potential of this compound (GR63178A) was determined to be -207 mV ± 10. nih.gov This value is considerably more positive than that of other quinone-containing anticancer drugs such as doxorubicin, mitomycin C, and mitozantrone. nih.gov

Further spectroscopic analysis using pulse radiolysis revealed that the disproportionation of the this compound semi-quinone free radical occurs rapidly under anaerobic conditions, with a rate constant of 1 x 109 M-1 sec-1. nih.gov This rate is an order of magnitude faster than that observed for doxorubicin. nih.gov The rapid disproportionation of the semi-quinone may explain the difficulty in detecting a free radical signal by ESR spectroscopy. nih.gov The hydroquinone (B1673460) form of this compound was found to be stable and exhibited strong visible absorption with a significant bathochromic shift (120 nm) compared to the parent compound. nih.gov These unusual properties of the hydroquinone might be attributed to a form of keto-enol tautomerization. nih.gov Based on these findings, free radical formation by this compound does not appear to result in significant drug activation. nih.gov

A summary of spectroscopic findings is presented in the table below:

| Property / Observation | Value / Finding | Comparison to Doxorubicin |

| One-electron reduction potential (mV) | -207 ± 10 nih.gov | Much more positive nih.gov |

| Enzyme-catalysed quinone reduction | Occurs readily nih.gov | More readily nih.gov |

| Reactive oxygen species production | Significantly fewer nih.gov | Significantly fewer nih.gov |

| Semi-quinone disproportionation rate | 1 x 109 M-1 sec-1 (anaerobic) nih.gov | One order of magnitude faster nih.gov |

| Detection of free radical signal by ESR | Not detected nih.gov | Explained by rapid disproportionation nih.gov |

| Hydroquinone stability | Stable nih.gov | - |

| Hydroquinone visible absorption shift | Bathochromic shift of 120 nm nih.gov | - |

| Drug-induced, radical-mediated DNA damage | No evidence detected in vitro using pBR322 plasmid DNA nih.gov | In contrast to similar drugs nih.gov |

| Conclusion on free radical activation | Free radical formation does not appear to result in significant drug activation nih.gov | In contrast to similar drugs nih.gov |

Identification of Novel Biochemical Targets and Signaling Pathways

The mechanism of action of this compound is currently unknown. nih.gov Unlike many traditional cytotoxic agents that target DNA directly or inhibit topoisomerase II, studies have shown no evidence of significant non-covalent binding to DNA or inhibition of purified human topoisomerase II by this compound or its metabolite GR54374X. nih.gov This suggests that this compound may act through alternative, currently unknown pathways. aacrjournals.org Identifying these novel biochemical targets and signaling pathways is crucial for understanding its antineoplastic activity.

Phenotypic Screening for Undisclosed Molecular Interactions

Phenotypic screening is a drug discovery approach that involves observing the effect of a compound on a cellular or organismal phenotype without prior knowledge of the molecular target. lifechemicals.comdrugtargetreview.com This approach is particularly valuable when the underlying disease mechanism or the specific molecular interactions of a compound are not fully understood. lifechemicals.comnih.gov Phenotypic screens can identify compounds that act through novel targets or unprecedented mechanisms of action for known targets. drugtargetreview.com

While this compound has been evaluated clinically, the specific details of any phenotypic screening efforts undertaken to identify its molecular interactions are not extensively detailed in the available information. However, given that its mechanism of action remains unknown and it does not appear to act via typical DNA-targeting or topoisomerase inhibition pathways, phenotypic screening would be a relevant strategy to explore its effects on cellular phenotypes and potentially uncover undisclosed molecular interactions. nih.govaacrjournals.orglifechemicals.comdrugtargetreview.comnih.gov Phenotypic assays can provide an unbiased identification of the molecular mechanism of action by measuring endpoints in physiological systems like cells. nih.gov

Proteomic and Metabolomic Approaches for Target Deconvolution

Identifying the direct molecular target(s) responsible for a compound's observed phenotypic effect is a critical step in drug discovery, known as target deconvolution. nuvisan.compelagobio.com Proteomic and metabolomic approaches are powerful tools used for this purpose. nuvisan.comembopress.org

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. nih.gov Chemoproteomics, specifically, uses chemical probes to identify and characterize compound-protein interactions. nih.gov Techniques like affinity enrichment coupled with mass spectrometry can identify proteins that bind to a compound, providing insights into potential targets and off-targets. nih.gov Proteomic profiling can also assess the role of targets by analyzing changes in protein expression. nuvisan.com

Metabolomics is the comprehensive study of metabolites within a biological system. embopress.org Changes in metabolite profiles can reflect alterations in biochemical pathways and cellular processes modulated by a compound. embopress.org Comparing metabolomic profiles of drug-treated cells with those where specific proteins are overexpressed or knocked down can help identify drug-target relationships. embopress.org Metabolomics is considered to be the 'omic' layer closest to the phenotype, making it a valuable tool for understanding the downstream effects of drug action. embopress.org

Although specific published studies detailing the use of proteomic or metabolomic approaches specifically for the target deconvolution of this compound were not readily found, these techniques represent standard methodologies that could be applied to investigate the biochemical targets and pathways modulated by this compound, given the unknown nature of its mechanism. nuvisan.compelagobio.comembopress.org These approaches can provide unbiased, proteome-wide profiling to capture both direct and indirect interactions and enhance mechanistic insight. pelagobio.com

Preclinical Pharmacological Characterization of Fosquidone

In Vitro Pharmacological Activity Assessments

In vitro studies are fundamental to understanding the direct effects of a compound on cancer cells, including evaluating cytotoxicity and efficacy.

Cytotoxicity and Efficacy Profiling in Cancer Cell Lines

Assessments of Fosquidone's activity in cancer cell lines have yielded limited evidence of direct cytotoxicity in some studies. One report indicated that neither GR63178A nor its metabolite, GR54374X, demonstrated cytotoxicity in in vitro experiments. researchgate.net Similarly, another source noted that this compound was inactive when tested in vitro across a range of cell lines, despite showing efficacy in vivo. nih.gov Details regarding the specific panel of cancer cell lines tested and quantitative data such as IC50 values from these studies are not extensively available in the provided information.

Applications of Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture models are increasingly utilized in preclinical cancer research to better recapitulate the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayer cultures. nih.govnih.govepo.org These models, including spheroids and organoids, offer advantages in mimicking tumor architecture, cell-cell interactions, and drug penetration. nih.govnih.gov While the importance of 3D cell culture in drug screening and efficacy assessment is recognized frontiersin.orgelifesciences.org, specific published data detailing the application of 3D cell culture models to evaluate the efficacy of this compound were not identified in the conducted search.

Comparative Activity Analysis with Conventional Cytotoxic Agents

In Vivo Preclinical Efficacy Studies in Animal Models

In vivo studies using animal models are crucial for evaluating the systemic effects and antitumor efficacy of a compound within a complex biological system.

Evaluation in Murine Solid Tumor Models

This compound has demonstrated activity in murine solid tumor models. nih.gov Preclinical studies in these models suggested that the efficacy of this compound was schedule-dependent, with daily repeated intravenous administration proving more effective than intermittent high-dose schedules. One comparative study investigating the disposition of this compound (GR63178A) in different murine colon adenocarcinoma models observed significant antitumor action against the Colon 38 tumor in BDF-1 mice, while the MAC 26 tumor in NMRI mice showed minimal sensitivity to the same dose regimen. researchgate.net This differential sensitivity was not attributed to varying drug levels in the tumors but possibly to differences in disposition or the production of an uncharacterized active metabolite. researchgate.net Specific quantitative efficacy data, such as tumor growth inhibition percentages or tumor growth delay measurements across a range of murine solid tumor models, were not comprehensively detailed in the retrieved information.

Assessment in Human Tumor Xenograft Models

Performance in Specific Tumor Xenograft Panels (e.g., non-small cell lung carcinoma, ovarian carcinoma)

Preclinical studies indicated that this compound demonstrated antitumor activity in human tumor xenografts, including those derived from breast, ovary, colon, and head and neck tumors. researchgate.net Research evaluating the predictive value of xenograft models for clinical outcomes has included this compound as one of the drugs analyzed. aacrjournals.org

Specifically concerning non-small cell lung carcinoma (NSCLC) and ovarian carcinoma, human xenograft models have shown tumor-specific predictive value for these cancer types when panels of xenografts were utilized. aacrjournals.orgnih.gov While direct detailed data tables on this compound's performance in specific NSCLC or ovarian carcinoma xenograft panels were not extensively available in the search results, the inclusion of this compound in studies analyzing the predictive value of these models suggests it was tested in such systems. aacrjournals.org Xenograft models for NSCLC and ovarian cancer are commonly used preclinical tools to evaluate drug efficacy and study tumor growth. mdpi.comaltogenlabs.commdpi.com

Analysis of Predictive Value of Xenograft Models

This compound has been included in analyses assessing the clinical predictive value of preclinical cancer models, including human xenografts. aacrjournals.orgnih.gov Studies have examined the correlation between preclinical activity in xenograft models and clinical outcomes in Phase II trials for various tumor types, such as breast, NSCLC, ovarian, and colon cancers. aacrjournals.orgnih.gov While the human xenograft model showed good tumor-specific predictive value for NSCLC and ovarian cancers when panels were used, it did not consistently predict clinical performance in all tumor types or settings. aacrjournals.orgnih.govcollectionscanada.gc.ca The inclusion of this compound in such analyses highlights its role as a compound tested within these preclinical frameworks to understand their translational relevance. aacrjournals.org

Examination of Schedule-Dependency in Administration Regimens

A particular feature noted in preclinical studies of this compound was its schedule-dependency in solid tumors. researchgate.net Daily repeated intravenous administration was found to be more effective than high-dose intermittent administration in these preclinical settings. researchgate.net This suggests that the timing and frequency of this compound administration can significantly influence its antitumor efficacy in animal models. researchgate.net The concept of schedule dependency in drug administration is a known factor in chemotherapy, where the timing of drug exposure can impact therapeutic outcomes. googleapis.com

Exploration of Antineoplastic Activity in Different Tumor Types

Preclinical studies demonstrated that this compound possessed a broad spectrum of activity in rodent solid tumors and xenografts. researchgate.net Antitumor activity in human tumor xenografts was observed in breast, ovary, colon, and head and neck tumors. researchgate.net This suggests that this compound's antineoplastic activity was not limited to a single tumor type in preclinical models. researchgate.net Antineoplastic agents are designed to inhibit or prevent the development of neoplasms and are used in the treatment of various cancers. healthline.com

Structure Activity Relationship Sar and Computational Studies of Fosquidone

Qualitative Structure-Activity Relationship Analysis of Fosquidone and Analogues

Qualitative SAR studies of this compound and its analogues involve examining how modifications to specific parts of the molecule affect its biological activity. While detailed, publicly available qualitative SAR data specifically on this compound is limited in the search results, the principle involves synthesizing or obtaining compounds with structural variations and testing their activity in biological assays. For example, research on iminosugar-based hybrid molecules, which are structurally distinct from this compound but also investigated for biological activities, illustrates how the introduction of specific groups, such as a 17-hydroxy group, can lower antitumor activity researchgate.net. Similarly, studies on benzimidazole-iminosugar derivatives suggest that an additional phenyl ring can influence inhibitory activity against β-glucosidase researchgate.net. These examples highlight the general approach in qualitative SAR: correlating the presence or absence of specific functional groups or structural motifs with observed biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling seeks to establish mathematical relationships between the structural properties (descriptors) of a set of compounds and their biological activities. This allows for the prediction of the activity of new, untested compounds. While no specific QSAR models for this compound derivatives were detailed in the search results, the application of QSAR methodology in drug discovery is well-established google.comgoogle.comgoogleapis.comjustia.com.

Statistical Correlation of Structural Descriptors with Biological Outcomes

This subsection would typically involve measuring various physicochemical and structural descriptors for this compound derivatives (e.g., lipophilicity, molecular weight, electronic properties, spatial arrangement of atoms) and correlating them statistically with observed biological activities (e.g., IC50 values in cell-based assays). The goal is to identify which structural features are statistically significant predictors of activity. The search results mention QSAR studies in the context of predicting skin irritation based on physicochemical properties and relating properties to biological activities, illustrating the general methodology justia.com. QSAR has also been applied to study the binding of adenosine (B11128) receptor antagonists by exploring physicochemical requirements for selective binding google.com.

Predictive Modeling for Optimization of Antineoplastic Activity

Based on the statistical correlations identified in QSAR analysis, predictive models can be built. These models can then be used to estimate the antineoplastic activity of novel this compound derivatives before they are synthesized and tested experimentally. This allows for a more efficient optimization process, focusing synthetic efforts on compounds predicted to have higher activity. The search results indicate that QSAR studies have been used for receptor-guided alignment-based comparative 3D-QSAR studies of other compound classes to identify kinase inhibitors, demonstrating the application of predictive modeling in optimizing inhibitory activity google.comgoogleapis.com.

In Silico Approaches for Target Identification and Ligand Design

In silico methods, including molecular docking and virtual screening, play a crucial role in understanding how compounds interact with biological targets and in identifying potential new drug candidates.

Molecular Docking and Scoring of this compound with Potential Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule (ligand) when it is bound to a protein or other biological target (receptor). A scoring function is then used to estimate the strength of the binding. Molecular docking studies have been performed in research involving virtual screening to identify molecules interacting with targets like PAMP (proadrenomedullin N-terminal 20 peptide) patsnap.com. Docking has also been used to suggest binding modes for iminosugar derivatives with β-glucosidase, highlighting the importance of hydrogen bonds and other interactions researchgate.net. While specific docking studies with this compound were not detailed, the methodology involves computationally placing the this compound molecule into the active site of a potential target protein and evaluating the resulting interactions and binding energy.

Virtual Screening for Identification of Novel Scaffolds

Virtual screening involves computationally searching large databases of chemical compounds to identify those that are predicted to bind to a specific biological target. This can help identify novel chemical scaffolds with potential activity. High-throughput docking-based virtual screening has been employed to identify small molecules interacting with PAMP patsnap.com. Virtual screening has also been used in the identification of inhibitors for targets like poxvirus type I topoisomerase and protein tyrosine phosphatase 1B patsnap.comgoogleapis.comgoogleapis.com. Applying virtual screening using this compound or its key structural features as a query could potentially identify novel compounds with similar predicted binding profiles to relevant antineoplastic targets.

Advanced Research Methodologies and Analytical Techniques for Fosquidone Studies

High-Throughput Screening Platforms for Compound Evaluation

High-throughput screening (HTS) is a fundamental tool in early-stage drug discovery, enabling the rapid evaluation of large libraries of chemical compounds against specific biological targets or phenotypic assays. bmglabtech.comaragen.comdanaher.comresearchgate.net HTS platforms leverage automation, robotics, and sensitive detection technologies to perform millions of tests in a short timeframe, significantly accelerating the identification of potential lead compounds. bmglabtech.comaragen.comdanaher.comevotec.com

For compounds such as Fosquidone, HTS can be employed to screen extensive chemical libraries to identify interactions with relevant molecular targets, such as enzymes, receptors (including GPCRs), or ion channels, or to detect desired cellular responses. bmglabtech.comaragen.com The primary goal is to identify "hits" – compounds that show initial activity against the target. bmglabtech.com While HTS does not typically assess properties like toxicity or bioavailability, it is invaluable for generating large datasets that inform subsequent research steps, including structure-activity relationship (SAR) studies and lead optimization. bmglabtech.comevotec.com

HTS assays often utilize miniaturized formats, such as 96, 384, or 1536-well plates, and rely on various detection methods, including fluorescence, luminescence, and label-free techniques like surface plasmon resonance. danaher.com The data generated from HTS campaigns, such as half maximal inhibitory concentration (IC50) or half maximal effective concentration (EC50) values, provide quantitative measures of compound potency against the tested target.

Advanced Bioanalytical Method Development and Validation

Bioanalytical methods are essential for quantifying the concentration of a compound, such as this compound, and its metabolites in biological matrices like blood, plasma, serum, urine, or tissues during preclinical studies. nih.govrfppl.co.in These methods are critical for supporting pharmacokinetic (PK), toxicokinetic, bioavailability, and bioequivalence studies, providing crucial data on how a compound is absorbed, distributed, metabolized, and excreted by the body. nih.govrfppl.co.in

The development of robust and reliable bioanalytical methods is paramount and involves several key steps: sample preparation, chromatographic separation, and detection. rfppl.co.inresearchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are widely used due to their sensitivity and selectivity, enabling the accurate quantification of analytes in complex biological samples. rfppl.co.inresearchgate.netcriver.com

Following development, bioanalytical methods must undergo rigorous validation according to regulatory guidelines to ensure their accuracy, precision, sensitivity, selectivity, linearity, range, recovery, and stability. nih.govrfppl.co.inresearchgate.net

Here is an example of typical validation parameters for a bioanalytical method:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the biological matrix. | No significant interference from endogenous compounds or other analytes. |

| Sensitivity (LLOQ) | Lowest concentration that can be reliably quantified with acceptable accuracy and precision. | Accuracy and precision within ±20%. |

| Linearity | Relationship between the instrument response and the concentration of the analyte. | Correlation coefficient (r) ≥ 0.99. |

| Accuracy | Closeness of the measured value to the true value. | Mean accuracy within ±15% (±20% at LLOQ). |

| Precision | Agreement among individual measurements of the same sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |

| Recovery | Efficiency of the extraction process of the analyte from the biological matrix. | Consistent and reproducible recovery. |

| Stability | Ability of the analyte to remain unchanged in the biological matrix under specific storage and handling conditions. | Results within acceptable limits compared to freshly prepared samples. |

Validated bioanalytical methods are crucial for generating reliable data in preclinical studies involving this compound, supporting informed decisions regarding its progression in the drug development pipeline. criver.commoh.gov.bw

Integrative Omics Approaches (e.g., Transcriptomics, Proteomics)

Integrative omics approaches, such as transcriptomics and proteomics, provide a comprehensive view of the biological systems and how they respond to the presence of a compound like this compound at a molecular level. pluto.biothermofisher.comazolifesciences.comnashbio.commdpi.com Transcriptomics involves the study of the complete set of RNA transcripts, providing insights into gene expression levels. Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. pluto.biothermofisher.comazolifesciences.comnashbio.com

By integrating data from multiple omics platforms, researchers can gain a more holistic understanding of the complex molecular networks affected by a compound. pluto.bioazolifesciences.comnashbio.commdpi.com For instance, integrating transcriptomic and proteomic data can reveal how changes in gene expression correlate with alterations in protein levels, potentially highlighting affected pathways or biological processes. mdpi.com This systems-level perspective can aid in elucidating the potential mechanism of action of this compound or identifying potential off-target effects. nashbio.com

While single-omics approaches provide valuable information, their integration offers deeper insights and can uncover potential biomarker signatures that might not be apparent from individual datasets. thermofisher.comazolifesciences.com The analysis of integrated omics data often involves sophisticated bioinformatics and computational methods, including network analysis and machine learning, to identify patterns, correlations, and relationships. azolifesciences.com

Experimental Design and Statistical Analysis for Preclinical Data

Rigorous experimental design and appropriate statistical analysis are the bedrock of reproducible science in preclinical research involving compounds like this compound. nih.govresearchgate.netox.ac.ukox.ac.uk A well-designed study minimizes bias and reduces variability, increasing the reliability and validity of the results. nih.govox.ac.ukox.ac.uk

Key considerations in preclinical experimental design include defining the research question, selecting the appropriate study design (e.g., parallel group design), determining the experimental unit, and deciding on the appropriate sample size based on expected effect size and variability. nih.govresearchgate.netnorecopa.no Randomization and blinding are crucial techniques to reduce bias in the allocation of treatments and assessment of outcomes. nih.govresearchgate.net

Statistical analysis is essential for interpreting the data generated from preclinical studies. The choice of statistical methods depends on the study design and the nature of the data (e.g., continuous, categorical). nih.gov Common statistical tests used in preclinical research include t-tests, analysis of variance (ANOVA), and regression analysis. nih.govox.ac.uk Statistical power calculations are important for determining the sample size needed to detect a statistically significant effect if one exists. nih.govox.ac.uknorecopa.no

Future Directions and Translational Research Perspectives on Fosquidone

Deeper Elucidation of the Comprehensive Mechanism of Action of Fosquidone

The precise mechanism by which this compound exerts its antitumour effects is not fully understood. Early research indicated that the parent compound, mitoquidone (B1195684), and subsequently this compound, seemed to act through pathways distinct from the typical DNA-based mechanisms of conventional cytotoxic agents researchgate.netaacrjournals.org. The basis of mitoquidone's antitumour efficacy was unknown, suggesting a different mechanism of action researchgate.net. This compound shares similar biological characteristics with mitoquidone researchgate.net.

Future research should focus on comprehensively mapping the molecular targets and pathways modulated by this compound. This could involve advanced techniques such as proteomic profiling, metabolomic analysis, and high-throughput screening assays to identify interacting proteins and affected cellular processes. Understanding the distinct mechanism is crucial for identifying sensitive tumour types, predicting response, and designing rational combination strategies. Given that its mechanism appears different from standard agents, a detailed understanding could reveal novel therapeutic targets or vulnerabilities in cancer cells that this compound exploits.

Rational Design and Development of Next-Generation Pyrroloquinone Analogues

This compound is part of a series of pentacyclic pyrroloquinones, and soluble analogues of mitoquidone with similar antitumour activity have been investigated previously researchgate.net. Building upon the structural scaffold of pyrroloquinones, future efforts can be directed towards the rational design and synthesis of next-generation analogues.

This process would be significantly informed by a deeper understanding of the mechanism of action (Section 7.1) and structure-activity relationships. Computational modeling and medicinal chemistry techniques can be employed to design analogues with improved potency, selectivity towards specific cancer types or pathways, enhanced pharmacokinetic properties, and reduced potential for resistance. The goal would be to develop compounds that retain or improve upon this compound's desirable characteristics while potentially overcoming limitations observed in earlier studies.

Exploration of Synergistic Combinations in Preclinical Settings

Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome resistance, and potentially reduce toxicity by using lower doses of individual agents nih.govresearchgate.net. This compound has been listed in various patent applications related to combination therapies alongside numerous other therapeutic agents googleapis.comgoogleapis.comgoogle.comjustia.comepo.orgpatentinspiration.comgoogleapis.comnomuraresearchgroup.com.

Future preclinical research should systematically explore synergistic combinations of this compound with other anticancer agents belonging to different classes, such as targeted therapies, immunotherapies, or conventional chemotherapeutics. Studies involving in vitro cell lines and in vivo animal models are essential to identify combinations that yield synergistic or additive effects against various cancer types. Understanding the underlying mechanisms of synergy would be critical for translating these findings into clinical trials. Data from such preclinical studies could help prioritize the most promising combinations for further development.

Identification of Novel Therapeutic Indications Beyond Oncology

While the primary focus of this compound research has historically been in oncology, particularly in solid tumours researchgate.netresearchgate.netnih.govcollectionscanada.gc.caresearchgate.net, future investigations could explore its potential in therapeutic areas beyond cancer. The distinct mechanism of action, once fully elucidated (Section 7.1), might suggest applications in other diseases characterized by dysregulated cellular processes potentially modulated by this compound.

However, based on currently available information, there is no reported research exploring non-oncology indications for this compound. Future directions in this area would require fundamental research into the compound's effects on diverse cell types and biological pathways outside the context of malignancy. This could involve broad-based screening or hypothesis-driven studies based on insights gained from mechanism of action studies.

Application of Artificial Intelligence and Machine Learning in this compound Research

Compound Information

| Compound Name | PubChem CID |

| This compound | 3246707 |

| Mitoquidone | 5486859 |

Historical Preclinical and Clinical Data Context (for informational context related to future directions)

This compound was investigated in Phase II clinical trials for several cancer types. While not directly part of the "Future Directions" outline requested, this historical context is relevant to understanding the basis for potential future oncology-focused research (Sections 7.1, 7.2, 7.3, 7.5).

| Cancer Type | Number of Patients (Phase II Trials) | Objective Partial Response | Stable Disease (Median Duration) |

|---|---|---|---|

| Colorectal | 23 researchgate.netresearchgate.netnih.gov | 0 researchgate.netresearchgate.netnih.gov | 9 patients (11 weeks) researchgate.netresearchgate.netnih.gov |

| Renal | 21 researchgate.netresearchgate.netnih.gov | 0 researchgate.netresearchgate.netnih.gov | Not specified for this group |

| Non-Small Cell Lung | 17 researchgate.netresearchgate.netnih.gov | 0 researchgate.netresearchgate.netnih.gov | Not specified for this group |

| Breast | 24 researchgate.net | Not specified | Not specified |

| Ovary | 25 researchgate.net | Not specified | Not specified |

| Head and Neck | 21 researchgate.net | Not specified | Not specified |

| Melanoma | 21 researchgate.net | Not specified | Not specified |

Note: The data in the table is derived from summaries of historical Phase II trials and provides context for the types of cancers previously studied with this compound. researchgate.netresearchgate.netnih.govresearchgate.net

Q & A

Q. How should researchers disclose conflicting findings in this compound’s mechanism-of-action studies?

- Methodological Answer : Use the ARRIVE guidelines for transparent reporting. Discuss limitations (e.g., off-target effects, model specificity) in the Discussion section. Perform sensitivity analyses to test robustness of conclusions. Cite contradictory studies explicitly and propose follow-up experiments (e.g., cross-laboratory validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.